molecular formula C8H16FO2P B14255397 2,2-Dimethylcyclopentyl methylphosphonofluoridate CAS No. 453574-97-5

2,2-Dimethylcyclopentyl methylphosphonofluoridate

Cat. No.: B14255397
CAS No.: 453574-97-5
M. Wt: 194.18 g/mol
InChI Key: WLHVXHBOEJKSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylcyclopentyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C8H16FO2P. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with two methyl groups and a methylphosphonofluoridate group.

Preparation Methods

The synthesis of 2,2-Dimethylcyclopentyl methylphosphonofluoridate typically involves the reaction of 2,2-dimethylcyclopentanol with methylphosphonofluoridic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and purity.

Chemical Reactions Analysis

2,2-Dimethylcyclopentyl methylphosphonofluoridate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions may yield different phosphonofluoridate derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethylcyclopentyl methylphosphonofluoridate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopentyl methylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2,2-Dimethylcyclopentyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds, such as:

    2-Methylcyclopentyl methylphosphonofluoridate: This compound has a similar structure but with one less methyl group on the cyclopentyl ring.

    2,2-Dimethylcyclopentanol: This is a precursor in the synthesis of this compound and shares the cyclopentyl ring structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylphosphonofluoridate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

453574-97-5

Molecular Formula

C8H16FO2P

Molecular Weight

194.18 g/mol

IUPAC Name

2-[fluoro(methyl)phosphoryl]oxy-1,1-dimethylcyclopentane

InChI

InChI=1S/C8H16FO2P/c1-8(2)6-4-5-7(8)11-12(3,9)10/h7H,4-6H2,1-3H3

InChI Key

WLHVXHBOEJKSJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1OP(=O)(C)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.